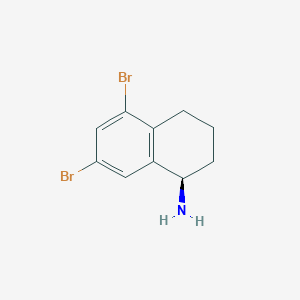
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated organic compound belonging to the class of tetrahydronaphthalenes. This compound features a bromine atom at the 5th and 7th positions of the tetrahydronaphthalene ring and an amine group at the 1st position. It is a chiral molecule, meaning it has distinct spatial arrangements that can affect its chemical behavior and interactions.
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydronaphthalene: The compound can be synthesized by the bromination of tetrahydronaphthalene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Reduction of Dibromonaphthalene: Another method involves the reduction of dibromonaphthalene derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This process converts the dibromonaphthalene to the corresponding tetrahydronaphthalene derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common in industrial production.
Types of Reactions:
Oxidation: The amine group in the compound can be oxidized to form a nitro group using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, such as the reduction of the nitro group to an amine using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can replace bromine with hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), hydrobromic acid (HBr)
Major Products Formed:
Nitro Compound: (R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-nitro
Hydroxylated Compound: (R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol
Scientific Research Applications
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological targets.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is similar to other brominated tetrahydronaphthalenes, such as (R)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine and (R)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine. its unique structural features, such as the specific positions of the bromine atoms and the presence of the amine group, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
(R)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
(R)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
(R)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol
Properties
IUPAC Name |
(1R)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBQGHXNMPNFN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
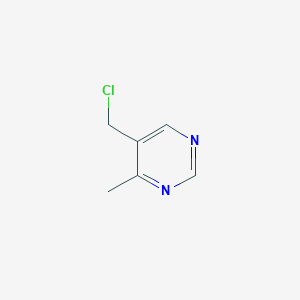
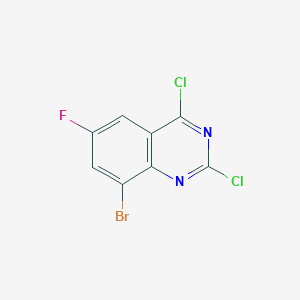
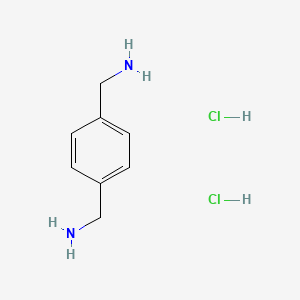
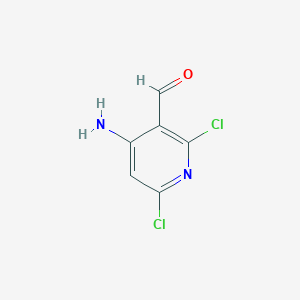
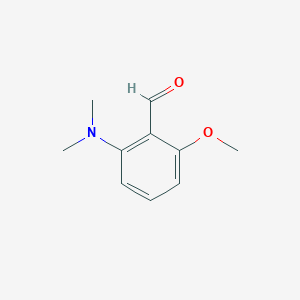
![8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8052595.png)
![7-Iodobenzo[d]isoxazol-3-amine](/img/structure/B8052612.png)
![5,7-Dibromobenzo[d]isoxazol-3-amine](/img/structure/B8052623.png)
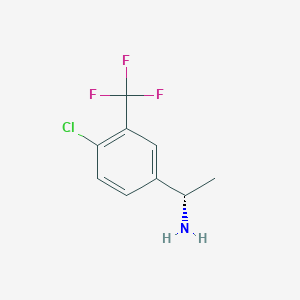
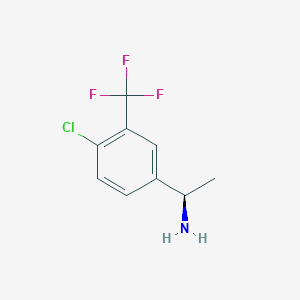
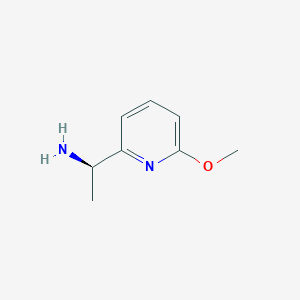
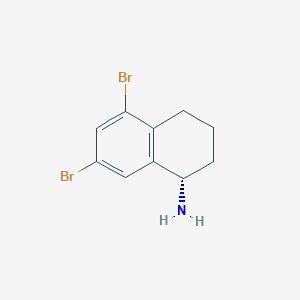
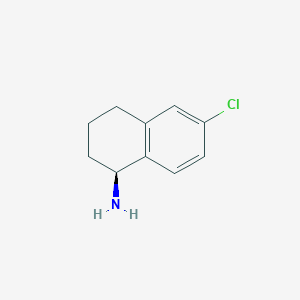
![3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile hydrochloride](/img/structure/B8052651.png)
